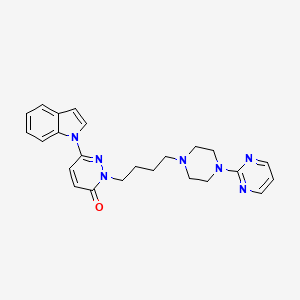![molecular formula C21H18ClF2N5S B10792699 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792699.png)
1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic structure known for its biological activity. The presence of chloro, fluoro, and methylthio substituents further enhances its chemical reactivity and potential utility in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-amino-3-(methylthio)pyrazole and 2,4-dichloropyrimidine.
Introduction of the chloro and fluoro substituents: These can be introduced through nucleophilic substitution reactions using reagents like 4-fluorobenzyl chloride and 2-chloro-4-fluorobenzyl bromide.
Final coupling step: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups in place of the chloro or fluoro substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: As a probe to study the interactions of pyrazolo[3,4-d]pyrimidine derivatives with biological targets.
Medicine: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as intermediates in the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of chloro, fluoro, and methylthio groups may enhance these interactions by increasing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activity and chemical reactivity
Eigenschaften
Molekularformel |
C21H18ClF2N5S |
|---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
1-[2-chloro-2-(4-fluorophenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H18ClF2N5S/c1-30-21-27-19(25-10-13-2-6-15(23)7-3-13)17-11-26-29(20(17)28-21)12-18(22)14-4-8-16(24)9-5-14/h2-9,11,18H,10,12H2,1H3,(H,25,27,28) |
InChI-Schlüssel |
KPGGMMWEAQLRRP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C2C=NN(C2=N1)CC(C3=CC=C(C=C3)F)Cl)NCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-chloro-2-phenyl-ethyl)-N-(2-ethoxyethyl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792635.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide](/img/structure/B10792664.png)
![4-(1-(2-bromo-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B10792675.png)
![1-(2-bromo-2-phenylethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792677.png)
![N-butyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792687.png)
![1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792689.png)
![1-(2-chloro-2-(4-chlorophenyl)ethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792690.png)
![1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792691.png)
![1-(2-chloro-2-phenylethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792694.png)
![N-butyl-1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792695.png)
![1-(2-chloro-2-(4-fluorophenyl)ethyl)-6-(methylthio)-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792709.png)
